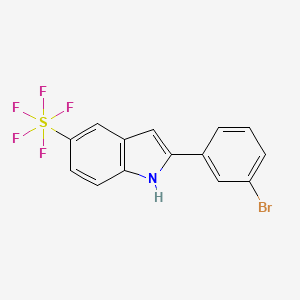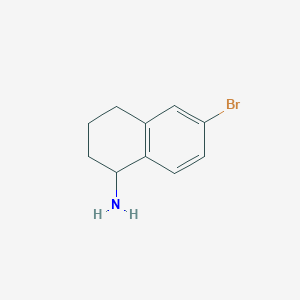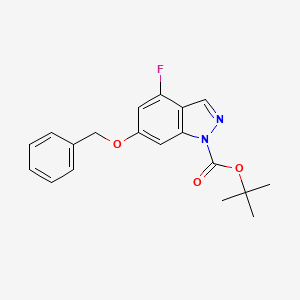
2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole
Vue d'ensemble
Description
2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole, also known as BPSI, is a heterocyclic compound that has recently been studied for its potential applications in scientific research. BPSI has been found to have various biochemical and physiological effects, and is being explored for its potential use in laboratory experiments.
Applications De Recherche Scientifique
Indole Synthesis and ClassificationIndole derivatives are fundamental to organic synthesis, with applications in developing pharmaceuticals and materials. The classification of indole synthesis methods provides a systematic framework for researchers to innovate and refine synthetic approaches for complex indole-based compounds (Taber & Tirunahari, 2011). This classification is crucial for advancing the synthesis of specialized indole compounds like "2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole."
C2-Functionalization of Indole via Umpolung
The C2-functionalization of indoles, including "2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole," via umpolung presents a novel approach in synthetic and pharmaceutical chemistry. This method allows for the introduction of diverse substituents at the indole's C2 position, significantly broadening the scope of indole-based compounds for various applications (Deka, Deb, & Baruah, 2020).
Pharmacological Significance of Indole Derivatives
Indole derivatives exhibit a wide range of pharmacological activities, making them valuable in drug discovery and development. The synthesis and biological significance of these compounds have been extensively reviewed, highlighting their anticancer, antimicrobial, and antiviral properties (Padmavathi et al., 2021). This underscores the importance of "2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole" in research aiming at new therapeutic agents.
Indole Derivatives in Antiviral Research
Indole-based compounds have shown significant promise as antiviral agents. Recent developments in indole-containing antiviral agents demonstrate the scaffold's versatility and potential in addressing viral diseases, including those caused by HIV and other viruses (Zhang, Chen, & Yang, 2014). This area of research is particularly relevant for derivatives like "2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole," which could be explored for antiviral properties.
Antimicrobial Activity of Indole and Its Derivatives
The antimicrobial potential of indole derivatives has been a focal point of research, given the urgent need for new antimicrobial agents. A review of recent developments in the synthesis and antimicrobial activity of indole and its derivatives highlights their effectiveness against a range of bacterial and fungal pathogens (Kaur et al., 2019). This suggests that "2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole" could contribute to the development of novel antimicrobial compounds.
Propriétés
IUPAC Name |
[2-(3-bromophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF5NS/c15-11-3-1-2-9(6-11)14-8-10-7-12(4-5-13(10)21-14)22(16,17,18,19)20/h1-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGUMKUSCGBBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167730 | |
| Record name | Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole | |
CAS RN |
1394319-65-3 | |
| Record name | Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)



![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)



![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)


![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)
![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)
![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)